Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide
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Overview
Description
This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazide group through a pyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The reaction conditions can vary, but common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of high-yield reactions and efficient purification techniques would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide and pyrimidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce hydrazine derivatives .
Scientific Research Applications
Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound’s hydrazide-hydrazone structure allows it to form stable complexes with various biomolecules, thereby exerting its effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazide-hydrazone derivatives, such as:
Uniqueness
Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
40598-54-7 |
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Molecular Formula |
C13H12N4O5 |
Molecular Weight |
304.26 g/mol |
IUPAC Name |
[2-(benzoylhydrazinylidene)-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C13H12N4O5/c1-7(18)22-9-11(20)14-13(15-12(9)21)17-16-10(19)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,16,19)(H2,14,15,17,20,21) |
InChI Key |
JPSADRCDYGYDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=CC=C2)NC1=O |
Origin of Product |
United States |
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